Quinacrine dihydrochloride, historically known as an antimalarial drug, has recently garnered attention for its potential applications in various medical fields. Its diverse mechanisms of action and therapeutic applications have been the subject of several studies, revealing its role as a noncompetitive inhibitor, a chemosterilant, an anticancer agent, and an anti-inflammatory drug12356.
Quinacrine has been shown to act as a noncompetitive inhibitor of the nicotinic acetylcholine receptor (nAChR), affecting the desensitization kinetics of muscle acetylcholine receptors. It decreases the frequency of opening events and the duration of clusters elicited by acetylcholine, stabilizing the desensitized state of nAChR without promoting the typical high-affinity desensitized state1. In the context of cancer, quinacrine inhibits topoisomerase activity, which is crucial for DNA replication, and has been observed to activate proapoptotic markers while suppressing nuclear factor-kappa B (NF-κB) and activating p53 signaling in breast cancer cells3. Additionally, quinacrine has been reported to inhibit NF-κB activation in skin inflammation models, reducing the migration of epidermal dendritic cells and the activation of effector T cells5. The drug's anticancer effects are also attributed to its ability to regulate autophagy, chromatin transcription, and DNA repair processes6.
Quinacrine hydrochloride's primary use as an antimalarial is well-documented. It has also been used as a nontoxic chemosterilant in transvaginal procedures, acting as an obstructive agent on the epithelium of the intramural portion of the tube without altering the histology of the endometrium2.
Studies have demonstrated quinacrine's anticancer activity, particularly in breast cancer cells, where it causes a dose-dependent decrease in cell growth and induces apoptosis. It has been shown to increase DNA damage, induce S phase arrest, and inhibit topoisomerase activity3. Quinacrine's repurposing for treatment-refractory cancer, especially in gynecologic and breast cancer, is based on its ability to target multiple pathways and its selectivity against cancer cells6.
In the context of inflammation, quinacrine has been found to inhibit dendritic cell migration, which is a key step in initiating T cell-mediated skin inflammation. This effect is mediated through the inhibition of NF-κB activation, leading to decreased production of pro-inflammatory cytokines and chemokines5.
Despite its therapeutic potential, concerns have been raised regarding the genotoxicity of quinacrine dihydrochloride. Studies have shown that it can induce a wide range of chromosomal aberrations in human lymphocytes treated in vitro, suggesting a need for detailed investigations into its cytogenetic effects, especially among women exposed to the agent during clinical trials for non-surgical sterilization4.
CAS No.: 13474-59-4
CAS No.: 92292-84-7
CAS No.: 14002-32-5
CAS No.: 23599-45-3
CAS No.: 59392-53-9
CAS No.: